2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid
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Overview
Description
2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C14H20O3S and its molecular weight is 268.37 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized via multiple routes. One common method involves the reaction of 3-methyl-4-(propan-2-yl)phenol with 2-chloroethyl ethyl sulfide, followed by the esterification of the resulting product with acetic anhydride under acidic conditions.
Typical Reaction Conditions
Solvent: Dichloromethane
Catalyst: Hydrochloric acid
Temperature: Reflux conditions (80-90°C)
Time: 12 hours
Industrial Production Methods: For industrial production, this compound can be synthesized using continuous flow reactors to maintain optimal reaction conditions. The use of flow chemistry allows precise control over reaction parameters, increasing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, such as:
Oxidation: : Oxidative cleavage can occur at the sulfanyl group.
Reduction: : The carboxylic acid group can be reduced to alcohol using reducing agents like lithium aluminum hydride.
Substitution: : The phenoxy group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, Room temperature
Reduction: : Lithium aluminum hydride, Ethereal solvent, 0-5°C
Substitution: : Sodium hydride, Dimethylformamide, Room temperature
Major Products
Oxidation: : Sulfoxide or sulfone derivatives
Reduction: : Alcohol derivatives
Substitution: : Substituted phenoxy derivatives
Scientific Research Applications
Chemistry: : Used as an intermediate for synthesizing complex organic molecules.
Medicine: : Could be explored as a lead compound for anti-inflammatory drugs.
Industry: : Utilized in developing specialty chemicals and advanced materials.
Mechanism of Action: The compound's effects are primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. For instance, its phenoxy group can engage in hydrogen bonding with amino acid residues, while the thioether group can participate in sulfur-related biochemical pathways.
Comparison with Similar Compounds: Compared to other phenoxy or thioether compounds, 2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid is unique in its dual functionality, combining both groups in one molecule.
Similar Compounds
2-Phenoxyacetic acid
2-(Methylthio)acetic acid
These compounds differ mainly in their functional groups, which significantly impact their chemical behavior and applications.
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Properties
IUPAC Name |
2-[2-(3-methyl-4-propan-2-ylphenoxy)ethylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3S/c1-10(2)13-5-4-12(8-11(13)3)17-6-7-18-9-14(15)16/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLNMCMXGBTDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCSCC(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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